molecular formula C7H10 B074879 2-Methyl-1,3-cyclohexadiene CAS No. 1489-57-2

2-Methyl-1,3-cyclohexadiene

Cat. No. B074879
CAS RN: 1489-57-2
M. Wt: 94.15 g/mol
InChI Key: XMWINMVFKPHMJB-UHFFFAOYSA-N
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Description

2-Methyl-1,3-cyclohexadiene is a chemical compound with the molecular formula C7H10 . It has an average mass of 94.154 Da and a monoisotopic mass of 94.078247 Da .


Synthesis Analysis

The synthesis of 1,3-cyclohexadienes, including 2-Methyl-1,3-cyclohexadiene, can be achieved through metal-catalyzed reactions . For instance, when gold or indium salts are used as catalysts, 1,3-cyclohexadiene can be obtained . Another method involves the double dehydrobromination of 1,2-dibromocyclohexane .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1,3-cyclohexadiene consists of a six-membered ring with two double bonds and a methyl group attached . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The reaction of 2-methyl-1,3-cyclohexadiene with HCl has been studied in detail . This reaction involves the electrophilic addition of HCl to the double bond of the cyclohexadiene molecule, leading to the formation of a stable carbocation intermediate .


Physical And Chemical Properties Analysis

2-Methyl-1,3-cyclohexadiene has a molecular formula of C7H10 and an average mass of 94.154 Da . More detailed physical and chemical properties such as boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, and viscosity can be found in the NIST Chemistry WebBook .

Scientific Research Applications

  • Methylated Ruthenium Precursor Complexes for MOCVD : Jipa et al. (2011) examined [(Benzene)(2-methyl-1,3-cyclohexadiene)Ru(0)] as a new metal organic ruthenium precursor complex for chemical vapor deposition (MOCVD). This complex showed favorable properties, including low-melting and forming a liquid at room temperature, making it an ideal candidate for MOCVD precursors. The study resulted in the successful deposition of thin ruthenium films on silicon wafers (Jipa et al., 2011).

  • Reactivities with Conjugated Dienes and Styrene : Bottini et al. (1975) investigated the generation of 1,2-cyclohexadiene in the presence of conjugated dienes, leading to cycloaddition products. This research provided insights into the reactivity patterns of 1,2-cyclohexadiene with various dienes and styrene, offering valuable information for synthetic chemistry applications (Bottini et al., 1975).

  • NO-catalyzed Isomerization of Cyclohexene Derivatives : Egger and Jola (1969) studied the isomerization of cyclohexene derivatives catalyzed by nitrogen oxide, providing thermodynamic data from equilibrium measurements. Their work contributed to understanding the reaction dynamics and thermodynamics of such isomerization processes (Egger & Jola, 1969).

  • Cobalt-Catalyzed Intermolecular Cycloaddition : Hilt et al. (2008) explored a cobalt(I)-catalyzed [2 + 2 + 2] cycloaddition reaction for the synthesis of 1,3-cyclohexadiene derivatives. This research provided insights into the formation of regiochemically enriched polysubstituted 1,3-cyclohexadiene derivatives, important for synthetic organic chemistry (Hilt et al., 2008).

  • Polymerization in the Presence of Nickel-Methylaluminoxane Catalyst : Longo et al. (2001) conducted polymerizations of 1,3-cyclohexadiene using a nickel-methylaluminoxane catalyst, leading to highly crystalline, stereoregular polymers. This study is significant for materials science, particularly in the field of polymer chemistry (Longo et al., 2001).

  • Photochemistry of 1,3-Cyclohexadiene in Parahydrogen : Miyazaki et al. (2021) focused on the photochemical reactions of 1,3-cyclohexadiene isolated in solid parahydrogen. The study identified various photoproducts, contributing to the field of photochemistry (Miyazaki et al., 2021).

Safety And Hazards

When handling 2-Methyl-1,3-cyclohexadiene, personal protective equipment should be worn and it should only be used in well-ventilated areas . Contact with skin, eyes, and clothing should be avoided, and inhalation or ingestion of the compound should be prevented . In case of accidental release, dust formation should be avoided and the area should be ventilated .

properties

IUPAC Name

2-methylcyclohexa-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10/c1-7-5-3-2-4-6-7/h3,5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWINMVFKPHMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061726
Record name 1,3-Cyclohexadiene, 2-methyl-
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Molecular Weight

94.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Methyl-1,3-cyclohexadiene

CAS RN

1489-57-2
Record name 2-Methyl-1,3-cyclohexadiene
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Record name 2-Methyl-1,3-cyclohexadiene
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Record name 1,3-Cyclohexadiene, 2-methyl-
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Record name 1,3-Cyclohexadiene, 2-methyl-
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Record name 4,5-dihydrotoluene
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Record name 2-METHYL-1,3-CYCLOHEXADIENE
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Record name 2-Methyl-1,3-cyclohexadiene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
165
Citations
CW Spangler, DL Boles - The Journal of Organic Chemistry, 1972 - ACS Publications
Thermolysis of 5, 5-dimethyl-l, 3-cyclohexadiene at temperatures ranging from 300 to 475 yields mixtures composed of toluene, 1, 5-dimethyl-1, 3-cyclohexadiene, 2, 6-dimethyl-1, 3-…
Number of citations: 26 pubs.acs.org
I Jipa, K Danova, N Popovska, MA Siddiqi… - Journal of Materials …, 2011 - pubs.rsc.org
[(Benzene)(2-methyl-1,3-cyclohexadiene)Ru(0)] (1), [(1,3-cyclohexadiene)(toluene)Ru(0)] (2), and [(methyl-cyclohexadiene)(toluene)Ru(0)] (3, mixture of isomers) have been prepared …
Number of citations: 9 pubs.rsc.org
AT Bottini, FP Corson, R Fitzgerald, KA Frost II - Tetrahedron, 1972 - Elsevier
Reactions of 1-halocyclohexenes and 1-halo-4-methylcyclohexenes with potassium t-butoxide (t-BuOK) in dimethyl sulfoxide and tetrahydrofuran have been shown to take place by …
Number of citations: 58 www.sciencedirect.com
PA Grieco, SA May, MD Kaufman - Tetrahedron letters, 1998 - Elsevier
Conjugate 1,4-addition of 1-[(tert-butyldimethylsilyl)oxy]-2-methyl-1,3-cyclohexadiene (5) to 2-methyl-cyclopentenone in highly polar media and subsequent alkylation of the resultant …
Number of citations: 33 www.sciencedirect.com
Y Wang, Y Gao, W Liang, Y Liu, H Gao - Journal of Food Measurement …, 2020 - Springer
The volatile flavor components of stinky tofu are an important measure of quality and play a vital role in its flavor. Researching the flavor characteristics of stinky tofu will improve product …
Number of citations: 24 link.springer.com
RR Schrock, JA Osborn - Journal of the American Chemical …, 1976 - ACS Publications
Norbornadiene (NBD), 1, 3-butadienes, and 1, 3-cyclohexadienes are hydrogenated specifically to monoolefins with catalysts prepared by reacting [Rh (NBD) L2]+ A~ withmolecular …
Number of citations: 243 pubs.acs.org
DA Lightner, TD Bouman, JK Gawronski… - Journal of the …, 1981 - ACS Publications
(+)-(SR)-Methyl-1, 3-cyclohexadiene (1) was synthesized stereoselectively from (+)-pulegone via (-)-(5R)-methylcyclohex-2-enone tosylhydrazone (15), which was shown to undergo …
Number of citations: 49 pubs.acs.org
JE Baeckvall, SE Bystroem… - The Journal of Organic …, 1984 - ACS Publications
Palladium-catalyzed oxidation of 1, 3-dienes in acetic acid using an oxidation system of Mn02 and catalytic amounts of p-benzoquinone selectively gives l, 4-diacetoxy-2-alkenes. The …
Number of citations: 381 pubs.acs.org
Z Wang, L Ye, W Yuan, L Zhang, Y Wang, Z Cheng… - Combustion and …, 2014 - Elsevier
Methylcyclohexane is the simplest alkylated cyclohexane, and has been broadly used as the representative cycloalkane component in fuel surrogates. Understanding its combustion …
Number of citations: 126 www.sciencedirect.com
VB Dorn, MA Badajoz, MT Lockhart, AB Chopa… - Journal of …, 2008 - Elsevier
Synthesis of cyclohexadienylstannanes – Novel example of vinylic SRN1 mechanism: A theoretical and experimental study - ScienceDirect Skip to main content Skip to article Elsevier …
Number of citations: 3 www.sciencedirect.com

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